molecular formula C22H18N2O3S B253094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Número de catálogo B253094
Peso molecular: 390.5 g/mol
Clave InChI: OGBAQTYCGCPVBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

Mecanismo De Acción

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (HSP90) and its co-chaperone, CDC37. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. CDC37 is a co-chaperone that regulates the activity of HSP90 by recruiting client proteins to the chaperone complex. By inhibiting the interaction between HSP90 and CDC37, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide destabilizes client proteins and induces their degradation by the proteasome.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for HSP90 and CDC37. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide does not inhibit other chaperone proteins, making it a useful tool for studying the role of HSP90 and CDC37 in various biological processes. However, one limitation of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide to cells or animals in lab experiments.

Direcciones Futuras

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One direction is to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination therapy with chemotherapy drugs for cancer treatment. Another direction is to study the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide on other client proteins of HSP90 and CDC37. Additionally, the development of more soluble analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide could improve its use in lab experiments and potential clinical applications.

Métodos De Síntesis

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions. First, 2-aminobenzothiazole is reacted with 3-bromoanisole to form 3-(2-bromoanisyl)-2-aminobenzothiazole. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. The overall yield of the synthesis is approximately 30%.

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Propiedades

Nombre del producto

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Fórmula molecular

C22H18N2O3S

Peso molecular

390.5 g/mol

Nombre IUPAC

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-10-14(13-19(18)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

Clave InChI

OGBAQTYCGCPVBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.